1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Description
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, a methanesulfonyl (CH₃SO₂-) substituent, and an isopropyl (propan-2-yl) group at position 3. The rigid cyclobutane scaffold confers conformational constraints, while the electron-withdrawing methanesulfonyl group enhances the acidity of the carboxylic acid.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-methylsulfonyl-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
ZTFKQCXOSUUVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclobutane derivatives.
Scientific Research Applications
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Functional Group Variations
Key structural analogs and their distinguishing features:
Key Comparative Analysis
Electronic Effects :
- The methanesulfonyl group in the target compound is strongly electron-withdrawing, increasing the carboxylic acid’s acidity compared to analogs with electron-donating groups (e.g., benzyl in ). This property may enhance solubility in basic media or facilitate salt formation.
- In contrast, methylsulfanyl (thioether) in is electron-donating, reducing acidity and altering reactivity.
- E7/Z7 feature alkenyl groups, enabling ring-closing metathesis (RCM) for peptide stapling—a property absent in the target compound due to its saturated isopropyl group.
Applications :
- E7/Z7 are specialized for stabilizing peptide helices, while benzyl and chlorophenyl analogs may serve as intermediates in drug discovery.
- The target’s sulfonyl group could act as a leaving group or participate in nucleophilic substitution reactions, suggesting utility in synthesizing sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
